Chamaecynone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10208-54-5 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
(1S,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C14H18O/c1-4-11-5-7-14(3)8-6-13(15)10(2)12(14)9-11/h1,6,8,10-12H,5,7,9H2,2-3H3/t10-,11+,12+,14-/m0/s1 |
InChI Key |
WLJJVPSVSROSLC-SFTQSGBHSA-N |
SMILES |
CC1C2CC(CCC2(C=CC1=O)C)C#C |
Isomeric SMILES |
C[C@H]1[C@H]2C[C@@H](CC[C@]2(C=CC1=O)C)C#C |
Canonical SMILES |
CC1C2CC(CCC2(C=CC1=O)C)C#C |
Synonyms |
chamaecynone |
Origin of Product |
United States |
Natural Occurrence and Isolation Studies of Chamaecynone
Isolation from Chamaecyparis formosensis
Chamaecyparis formosensis, commonly known as Taiwan cypress, stands out as a key natural source of chamaecynone. Detailed investigations have highlighted its presence in various tissues of this plant.
This compound has been notably identified as a significant component in the heartwood of Chamaecyparis formosensis. Studies on the heartwood essential oil of C. formosensis indicate that this compound constitutes approximately 9.8% of the total oil composition foodb.ca. This compound has been identified as one of the primary constituents responsible for the anti-mildew fungal activities observed in the heartwood essential oil foodb.ca. Furthermore, this compound has been successfully isolated and purified from ethyl acetate (B1210297) fractions derived from C. formosensis wood thegoodscentscompany.comcenmed.com.
While the chemical composition of essential oils from other tissues of C. formosensis, such as twigs, has been examined, this compound was not reported as a major constituent in the analyzed twig essential oil. The primary components identified in twig oil included β-eudesmol, τ-muurolol, elemol, totarol, and α-cadinol nih.gov. Information regarding the identification of this compound from C. formosensis leaves was not explicitly detailed in the provided research.
Table 1: Major Constituents of Chamaecyparis formosensis Heartwood Essential Oil
| Compound | Percentage (%) foodb.ca |
| Myrtenol | 18.4 |
| cis-Myrtanol | 14.0 |
| α-Muurolol | 13.8 |
| α-Cadinol | 12.7 |
| This compound | 9.8 |
The extraction of essential oils containing this compound from Chamaecyparis formosensis heartwood typically employs hydrodistillation, often performed using a Clevenger-type apparatus foodb.ca. Following the extraction, the chemical profile of the essential oil is characterized and identified through advanced analytical techniques, including Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) foodb.cathegoodscentscompany.comcenmed.com.
For the isolation and purification of specific compounds like this compound, further fractionation of the crude essential oil is a common step foodb.ca. This compound has been successfully isolated and purified from ethyl acetate fractions, suggesting the application of solvent extraction followed by chromatographic separation methods thegoodscentscompany.comcenmed.com. General methodologies for the separation and purification of organic compounds from complex plant extracts often involve techniques such as solid-liquid or liquid-liquid extraction, and various chromatographic approaches, including macroporous resin column chromatography or gel chromatography, to achieve the desired purity of individual components nih.govthegoodscentscompany.com.
Documentation of this compound in Other Chamaecyparis Species (e.g., Chamaecyparis pisifera)
In addition to Chamaecyparis formosensis, this compound has also been documented to occur in the wood of other Chamaecyparis species, notably Chamaecyparis pisifera nih.gov. It is mentioned alongside isothis compound as compounds found in the wood of both C. formosensis and C. pisifera nih.gov. Chamaecyparis pisifera, commonly known as Sawara cypress, is indigenous to the Japanese islands of Honshu and Kyushu. While studies have analyzed the essential oil composition of C. pisifera, identifying main components such as cedrol (B397079) in its leaf essential oil, the specific quantitative presence or prominence of this compound in C. pisifera essential oil, particularly from leaves, is not extensively detailed in the provided literature. Nevertheless, its documented presence in the wood confirms its natural occurrence within this species nih.gov.
Contextual Analysis within Plant Essential Oil Composition Research
This compound is characterized as an acetylenic norsesquiterpenoid thegoodscentscompany.com. Its identification within the broader field of plant essential oil composition research underscores its significance as a bioactive natural product. In the context of Chamaecyparis formosensis heartwood essential oil, this compound is a key contributor to the oil's biological activities foodb.ca. Notably, it has exhibited potent antifungal activity, being identified as the compound with the strongest antifungal effect among isolated constituents against wood decay fungi such as Laetiporus sulphureus and Trametes versicolor thegoodscentscompany.comcenmed.com. This finding positions this compound as a compound of considerable interest in investigations concerning the natural defense mechanisms of plants and the potential applications of plant-derived essential oils. Its characterization as a termiticidal norsesquiterpene further highlights its biological relevance in natural product chemistry thegoodscentscompany.com. Plant essential oil composition research broadly aims to identify and quantify the volatile compounds present in plant extracts, employing advanced analytical techniques to elucidate their chemical profiles and explore their potential biological functions.
Synthetic Chemistry and Methodologies for Chamaecynone
Total Synthesis Approaches for Chamaecynone
The total synthesis of this compound has been a subject of interest, with several strategies developed to construct its intricate molecular architecture.
Synthetic Strategies from Defined Precursor Compounds (e.g., α-Santonin)
A prominent synthetic strategy for this compound and its related natural products, isothis compound and dihydroisothis compound, involves starting from α-santonin. Masayoshi Ando and colleagues successfully synthesized these compounds from α-santonin, a readily available sesquiterpene lactone wikidata.orguni.luguidetomalariapharmacology.orgnih.gov. This approach has also been utilized to prepare various analogues of this compound for studying their termiticidal activity wikidata.orgnih.govperflavory.com.
Another notable total synthesis of this compound and related compounds, characterized by a cis-eudesmane structure, was achieved in a stereoselective manner by Yukio Mizuno and Reiko Mori. Their methodology involved a double Michael annulation using 3-methyl-4-methylenecyclohex-2-enone and its congeners with dimethyl 3-oxoglutarate thegoodscentscompany.comctdbase.orgnih.gov. Earlier work by Masato Tanabe and collaborators also reported a total synthesis of this compound in 1967.
Development of Stereoselective and Enantioselective Synthetic Routes
Stereoselectivity has been a key consideration in the synthesis of this compound and its derivatives. The syntheses reported by Mizuno and Irie were described as proceeding in a stereoselective manner thegoodscentscompany.comctdbase.orgnih.gov. Similarly, the total syntheses of hydroxyisothis compound, a related acetylenic norsesquiterpene, were achieved through stereoselective approaches wikidata.org.
While direct enantioselective total syntheses specifically for this compound are less explicitly detailed in the provided literature, the broader field of asymmetric synthesis of chiral alkynes, to which this compound belongs as a natural product containing a chiral alkyne moiety, has seen significant advancements. For instance, nickel-catalyzed benzylic alkynylation, including enantioselective hydroalkynylation of olefins with bromoalkynes, represents a modern methodology for preparing enantioenriched benzylic alkynes. Such advancements in creating chiral acetylenic centers are applicable to the synthesis of complex natural products like this compound.
Synthesis of this compound-Related Norsesquiterpenoids
Beyond this compound itself, synthetic efforts have also focused on its structurally related norsesquiterpenoids, particularly isothis compound and dihydroisothis compound.
Synthetic Pathways to Isothis compound and Dihydroisothis compound
As mentioned, isothis compound and dihydroisothis compound have been successfully synthesized starting from α-santonin wikidata.orguni.luguidetomalariapharmacology.orgnih.gov. These syntheses are crucial for understanding the structural relationships and properties of these natural products.
Detailed research findings include studies on the base-induced equilibration of these compounds. For example, the equilibration between this compound and isothis compound, and their respective dihydro analogs (4βH,5β-13-noreudesm-11-yn-3-one and 4αH,5β-13-noreudesm-11-yn-3-one, and 4βH,5β-13-noreudesm-11-en-3-one and 4αH,5β-13-noreudesm-11-en-3-one), allowed for the determination of their enthalpy differences (ΔH values) wikidata.orguni.luguidetomalariapharmacology.orgnih.gov. These thermodynamic insights provide valuable information about the relative stabilities of these isomers.
Table 1: Enthalpy Differences (ΔH) in Base-Induced Equilibration of this compound and Related Compounds
| Compound Pair | ΔH (kcal/mol) wikidata.orguni.luguidetomalariapharmacology.orgnih.gov |
| This compound and Isothis compound | +1.47 |
| 4βH,5β-13-noreudesm-11-yn-3-one and 4αH,5β-13-noreudesm-11-yn-3-one | +0.77 |
| 4βH,5β-13-noreudesm-11-en-3-one and 4αH,5β-13-noreudesm-11-en-3-one | -2.28 |
Further synthetic investigations into dihydroisothis compound have explored polyene cyclization strategies, offering alternative routes to construct its cis-decalin carbon skeleton.
Advancements in Synthetic Methodologies Applicable to Acetylenic Norsesquiterpenes
The synthesis of acetylenic norsesquiterpenes benefits from ongoing advancements in general synthetic methodologies for acetylenic compounds and complex polycycles. Recent developments in the synthesis of acetylenic natural products have been reviewed, highlighting the progress in this area.
Key advancements include:
Enyne Metathesis: This bond reorganization process between alkynes and alkenes generates conjugated 1,3-dienes, which are valuable building blocks for polycyclic compounds, including norsesquiterpenes. Catalyzed by ruthenium catalysts, enyne metathesis provides a versatile tool for constructing complex molecular frameworks.
Functionalization of Alkynes: Methodologies for the functionalization of terminal and internal alkynes continue to evolve, offering new ways to introduce diverse functionalities into acetylenic norsesquiterpenes. This includes methods for alkyne formation, such as the Ohira–Bestmann reaction, which are crucial for building the acetylenic moiety in these compounds.
Enantioselective Alkynylation: The development of catalytic enantioselective reactions, such as nickel-catalyzed hydroalkynylation, allows for the asymmetric synthesis of chiral alkynes with high enantiomeric excess. Given that this compound itself is a chiral alkyne found in nature, these methods are highly relevant for accessing its specific enantiomers and other chiral acetylenic norsesquiterpenoids.
These methodological advancements provide a robust toolkit for the efficient and stereocontrolled synthesis of acetylenic norsesquiterpenes, contributing significantly to the field of natural product synthesis.
Biosynthetic Pathways and Enzymology of Chamaecynone
Elucidation of Proposed Biosynthetic Routes to Chamaecynone
The formation of this compound involves distinct stages, beginning with the general terpenoid biosynthesis pathway and progressing to the specific formation of its norsesquiterpenoid scaffold.
All sesquiterpenoids, which are fifteen-carbon compounds, are derived from farnesyl pyrophosphate (FPP) wikipedia.orgresearchgate.net. FPP itself is a precursor for thousands of compounds, including sesquiterpenes, sterols, and carotenoids wikipedia.org. The biosynthesis of FPP occurs through the mevalonate (B85504) (MVA) pathway, where farnesyl pyrophosphate synthase (FPS) plays a pivotal role mdpi.com. FPS catalyzes the sequential condensation of dimethylallyl pyrophosphate (DMAPP) with two units of isopentenyl pyrophosphate (IPP) to form FPP wikipedia.orgmdpi.comnih.gov. This process is a crucial step in the production of C15 farnesyl pyrophosphate in the cytosol nchu.edu.tw.
The general pathway for terpenoid biosynthesis is summarized in the table below:
| Precursor Molecules | Enzyme | Product | Carbon Units | Pathway |
| IPP + DMAPP | FPS | FPP | C15 | Mevalonate Pathway |
Norsesquiterpenoids are characterized by having fewer than 15 carbons, typically 14, as seen in this compound nih.govrsc.org. The formation of these C14 compounds from a C15 precursor like FPP implies a loss of a single carbon atom. While the exact mechanistic hypotheses for this compound's norsesquiterpenoid scaffold formation are not extensively detailed in the provided search results, the synthesis of other norsesquiterpenoids often involves oxidative cleavage or fragmentation of a sesquiterpenoid precursor rsc.orgresearchgate.netacs.org. For instance, some norsesquiterpenoids are derived from carotenoids, which are larger terpenoids, through plausible biosynthetic pathways involving structural modifications nih.gov. The total synthesis of this compound has been achieved starting from α-santonin, a sesquiterpene lactone, which indicates potential synthetic routes that might mimic or shed light on the natural biosynthetic steps involving structural rearrangements and potential carbon loss researchgate.netthegoodscentscompany.comacs.orgoup.com.
Enzymatic Catalysis Governing this compound Biosynthesis
Enzymes play a critical role in directing the complex cyclization and modification reactions that lead to the diverse structures of terpenoids.
Sesquiterpene synthases (STSs), also known as terpene synthases (TPSs), are enzymes that catalyze the cyclization of FPP to form various sesquiterpene hydrocarbons nchu.edu.twresearchgate.netresearchgate.net. These enzymes initiate the cyclization by eliminating the pyrophosphate group, generating a polyenyl carbocation that undergoes complex rearrangements controlled by the enzyme's active site researchgate.net.
Research on Chamaecyparis formosensis, a source of this compound, has led to the isolation and characterization of several sesquiterpene synthase genes belonging to the TPS-d2 clade nchu.edu.twresearchgate.netresearchgate.net. For example, the full-length cDNA of a putative sesquiterpene synthase, Cf-Cad, was obtained from Chamaecyparis formosensis researchgate.netresearchgate.net. When the recombinant protein of Cf-Cad was incubated with farnesyl diphosphate (B83284), it produced beta-cadinene (B1206614) as a major product, identified by gas chromatography/mass spectrometry (GC/MS) analysis researchgate.netresearchgate.net. While beta-cadinene is a sesquiterpene and not this compound, this highlights the presence and characterization of sesquiterpene synthases in organisms that produce this compound, suggesting their involvement in the initial cyclization steps from FPP.
The specificity of enzymes in biosynthetic pathways is crucial for the formation of diverse natural products scirp.org. Terpene synthases are classified into two categories, Class I and Class II, based on conserved motifs and their catalytic mechanisms mdpi.com. Class I terpene synthases contain conserved aspartate-rich regions (DDxxD) and (N,D)Dxx(S,T)xxxE motifs, which use a trinuclear metal to trigger the ionization of the isoprenoid substrate's prenyl diphosphate group, leading to a carbocation intermediate mdpi.com. Class II terpene synthases initiate cyclization through protonation, forming a tertiary carbocation mdpi.com.
In Chamaecyparis formosensis, beyond Cf-Cad, other sesquiterpene synthase genes like Cf-GerA, Cf-Aco, and Cf-Gor have been isolated and characterized nchu.edu.twresearchgate.net. Cf-GerA produces germacrene A, while Cf-Aco and Cf-Gor produce acora-4(14),8-diene and (5R,6R,10S)-α-gorgonene, respectively nchu.edu.twresearchgate.net. These sesquiterpene synthases may isomerize the farnesyl pyrophosphate substrate to nerolidyl pyrophosphate for further cyclization nchu.edu.twresearchgate.net. For instance, Cf-Aco may catalyze 1,6-cyclization of the nerolidyl cation, while Cf-Gor may proceed via an uncharged intermediate, isogermacrene A nchu.edu.twresearchgate.net. This demonstrates the diverse products that can arise from FPP through different sesquiterpene synthases, each with specific catalytic functions and mechanisms, ultimately contributing to the vast array of terpenoid structures. The exact enzymes responsible for the specific carbon-loss step leading to the norsesquiterpenoid scaffold of this compound would be the next focus for detailed functional analysis.
Applications of Metabolic Engineering and Synthetic Biology in this compound Production
Metabolic engineering and synthetic biology offer powerful approaches to enhance the production of natural products, including complex compounds like this compound, by modifying and optimizing metabolic pathways frontiersin.orgebsco.comconsensus.appnih.gov. This field leverages advancements in molecular biology, genome sequencing, and computational tools to rewire cellular processes consensus.app.
Key strategies include:
Reprogramming metabolic networks: This allows for the overproduction of specific metabolites, whether native or non-native to the host cell frontiersin.orgebsco.com.
Pathway reconstruction and optimization: Introducing plant metabolic pathways into microbial cell factories (e.g., Saccharomyces cerevisiae or Escherichia coli) can enable industrial-scale, economical, and eco-friendly production of desired compounds frontiersin.orgebsco.com.
Creation of diverse biomolecular devices: Synthetic biology contributes by developing tools for precise and controllable regulation of biosynthetic pathways frontiersin.org.
Characterization of individual pathway components: This facilitates the construction of hybrid pathways for the production of novel compounds nih.gov.
While specific applications for this compound production via metabolic engineering are not explicitly detailed in the provided search results, the general principles apply. Given that this compound is a valuable natural product found in plants like Chamaecyparis formosensis, metabolic engineering could potentially be used to:
Enhance yield: By optimizing the expression of key enzymes in its biosynthetic pathway, such as farnesyl pyrophosphate synthase and downstream sesquiterpene synthases, and potentially enzymes responsible for the norsesquiterpenoid scaffold formation.
Develop heterologous production platforms: Transferring the this compound biosynthetic pathway into fast-growing microorganisms could enable its sustainable and scalable production, bypassing the limitations of plant extraction nih.gov.
Engineer novel analogs: By manipulating the enzymes involved, it might be possible to create new this compound derivatives with potentially altered or improved properties.
The increasing toolkit of biosynthetic components and advances in expression systems make metabolic engineering an increasingly viable approach for optimizing natural product biosynthesis nih.gov.
Preclinical Biological Activities of Chamaecynone
Antifungal Activities
Chamaecynone exhibits a broad spectrum of antifungal properties, effectively inhibiting the growth of various plant pathogenic and mildew fungi. Its efficacy has been evaluated both individually and in comparison with other naturally occurring compounds.
In Vitro Inhibition of Plant Pathogenic Fungi
This compound has been identified as an active compound in the essential oil of Chamaecyparis formosensis heartwood, which shows excellent antifungal activities. researchgate.net The twig essential oil of C. formosensis, which contains this compound, has also been shown to inhibit the growth of several plant pathogenic fungi, including Fusarium oxysporum, Pestalotiopsis funerea, and Ganoderma australe. researchgate.net
Research has demonstrated the inhibitory effects of this compound against a range of plant pathogens. For instance, the essential oil containing this compound has been shown to completely suppress the growth of Rhizoctonia solani, Colletotrichum gloeosporioides, and Fusarium solani. nchu.edu.tw Pestalotiopsis funerea is known to cause leaf and stem blight, cankers, and root rot in various conifers. cabidigitallibrary.org Ganoderma australe is a well-known wood-decaying fungus. nchu.edu.tw
Table 1: In Vitro Antifungal Activity of this compound-Containing Essential Oil
| Fungal Species | Type of Pathogen | Finding |
|---|---|---|
| Fusarium oxysporum | Damping-off pathogen | The twig oil of C. formosensis showed a 92.7% antifungal index against this pathogen. nchu.edu.tw |
| Rhizoctonia solani | Damping-off pathogen | The twig oil of C. formosensis completely suppressed the growth of this pathogen. nchu.edu.tw |
| Colletotrichum gloeosporioides | - | The twig oil of C. formosensis completely suppressed the growth of this pathogen. nchu.edu.tw |
| Fusarium solani | Root rot pathogen | The twig oil of C. formosensis completely suppressed the growth of this pathogen. nchu.edu.tw |
| Pestalotiopsis funerea | Leaf spot and root rot pathogen | The twig oil of C. formosensis showed inhibitory effects against this pathogen. researchgate.netnchu.edu.tw |
| Ganoderma austral | Wood decay fungus | The twig oil of C. formosensis showed inhibitory effects against this pathogen. researchgate.netnchu.edu.tw |
Anti-Mildew Fungal Efficacy
The essential oil extracted from the heartwood of Chamaecyparis formosensis, which contains this compound as one of its constituents, has demonstrated excellent anti-mildew fungal activities in vitro against seven different mildew species. researchgate.net Further studies have isolated this compound as one of the active compounds responsible for this strong anti-mildew efficacy. researchgate.net
Antitermitic and Insecticidal Properties
This compound has been identified as a potent natural agent against termites, contributing to the natural defense mechanisms of certain plants.
Impact on Termite Mortality and Behavioral Responses
This compound, an acetylenic sesquiterpenoid isolated from Chamaecyparis pisifera, has been reported to be toxic to termites. usda.gov Studies on the essential oil of Chamaecyparis formosensis wood, which contains this compound, have demonstrated powerful antitermitic activity, with a reported LD50 value of 0.76 mg/g after 7 days of testing against the Formosan termite (Coptotermes formosanus). researchgate.net When the essential oil was fractionated, the fraction containing this compound showed strong antitermitic activity. researchgate.net
Table 2: Antitermitic Activity of Chamaecyparis formosensis Wood Essential Oil
| Parameter | Value |
|---|---|
| LD50 (7 days) | 0.76 mg/g |
Role as a Natural Defensive Chemical in Plants
Plants have evolved to produce a variety of secondary metabolites that act as a defense against herbivores. wikipedia.orgmdpi.comnih.gov These chemical defenses can be toxic or act as repellents. usda.gov this compound is a prime example of such a natural defensive chemical. usda.gov It is concentrated in the heartwood of certain trees, such as Chamaecyparis species, and plays a significant role in conferring resistance to attack by wood-destroying organisms like termites. usda.gov The presence of toxic compounds like this compound is a key component of the natural durability of these woods. cirad.fr
Modulatory Effects on Matrix Metalloproteases (MMPs)
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. While their activity is essential for normal physiological processes like tissue remodeling and wound healing, dysregulation of MMPs is implicated in pathological conditions.
Research into the secondary metabolites of Chamaecyparis formosensis leaves has identified various compounds with modulatory effects on MMP expression. In a study using the human fibrosarcoma (HT-1080) cell line, an established model for studying MMP regulation, compounds were screened for their ability to alter the expression of MMP-2 and MMP-9, also known as gelatinases.
Findings from this research demonstrated that certain compounds isolated from the plant leaves could increase the expression of MMP-2 or MMP-9 by 1.25- to 1.59-fold at concentrations between 10–50 µM. This upregulation suggests a potential role for these natural products in processes where enhanced ECM remodeling is required. While this compound is a known constituent of this plant, the specific study highlighted a newly discovered sesquiterpenoid as being responsible for a 1.26-fold increase in MMP-2 expression.
In Vitro Cytotoxicity Profiling
In vitro cytotoxicity assays are fundamental in preclinical research to determine the potential of a compound to induce cell death. These tests are often performed across various cell lines to understand a compound's spectrum of activity.
The cytotoxic effects of this compound have been a subject of scientific inquiry. However, based on a review of available research, specific studies evaluating the direct cytotoxic activity of isolated this compound on human promyelocytic leukemia (HL-60) and human hepatoma (Hepa-G2) cell lines have not been reported. Therefore, data regarding its efficacy or IC₅₀ values in these specific cancer cell lines are not available.
In the context of the aforementioned study on MMP modulation, the cytotoxic effects of the isolated compounds were also evaluated in human fibrosarcoma (HT-1080) cells. The research confirmed that the compounds from Chamaecyparis formosensis that were found to upregulate MMP-2 and MMP-9 expression did not exhibit cytotoxic effects on HT-1080 cells at the tested concentrations.
| Cell Line | Compound | Cytotoxicity Finding |
| Human Promyelocytic Leukemia (HL-60) | This compound | Data not available in reviewed literature |
| Human Hepatoma (Hepa-G2) | This compound | Data not available in reviewed literature |
| Human Fibrosarcoma (HT-1080) | Compounds from C. formosensis | Reported as non-cytotoxic |
Broader Implications for Agro-Chemical Research
Beyond its biomedical activities, this compound has demonstrated significant potential in the field of agro-chemical research, particularly due to its potent antifungal and termiticidal properties. These activities suggest its utility as a natural, plant-derived agent for crop and wood protection.
Research has shown that this compound possesses the strongest antifungal activity among several volatile compounds isolated from the ethyl acetate (B1210297) fractions of C. formosensis. pharmahealthsciences.net Its efficacy was tested against common wood-decay fungi, demonstrating its potential as a natural wood preservative. pharmahealthsciences.netscispace.com
Furthermore, dedicated studies have confirmed the significant termiticidal activity of this compound. acs.org In bioassays against the subterranean termite Coptotermes formosanus, this compound and its analogues demonstrated high mortality rates. acs.org The research identified that the ethynyl (B1212043) group at the C-7 position of the molecule is essential for this potent activity. acs.org These findings underscore the potential for developing this compound-based insecticides for wood protection and pest management. hongkuaioil.comresearchgate.net
| Activity | Target Organism | Finding |
| Antifungal | Laetiporus sulphureus | Antifungal Index of 88.2% at 50 µg/mL. pharmahealthsciences.net |
| Trametes versicolor | Antifungal Index of 67.3% at 50 µg/mL. pharmahealthsciences.net | |
| Termiticidal | Coptotermes formosanus | Showed significant mortality in bioassays. acs.org |
Structure Activity Relationship Sar Studies of Chamaecynone and Its Analogs
Systematic Investigation of the Norsesquiterpenoid Framework's Influence on Bioactivity
The norsesquiterpenoid skeleton is a fundamental structural component that significantly influences the bioactivity of chamaecynone. The unique arrangement of rings and functional groups within this framework is a key determinant of its biological properties. Research into the correlation between the structure and activity of related natural products indicates that the core cyclic structure plays a vital role in their biological effects. dokumen.pub For instance, studies on other terpenoid compounds have shown that the basic carbon skeleton is essential for their various pharmaceutical activities. researchgate.net
The bioactivity of terpenoids is often linked to their complex, three-dimensional structures which allow for specific interactions with biological targets. The specific stereochemistry and conformation of the norsesquiterpenoid framework of this compound are therefore believed to be critical for its termiticidal activity. core.ac.uk Alterations to this core structure, such as changes in ring size or the introduction or removal of functional groups, can lead to significant changes in biological activity, highlighting the importance of the intact norsesquiterpenoid scaffold.
Role of the Acetylenic Moiety in this compound's Biological Profile
In SAR studies of other bioactive natural products, the introduction of an acetylenic group has been shown to enhance potency. For example, in a study of dihydroartemisinin (B1670584) derivatives, the inclusion of an alkynyl group resulted in a 14-fold increase in TLR4 antagonistic activity compared to the parent compound. nih.gov This suggests that the acetylenic moiety in this compound could be directly involved in binding to its target site or could influence the molecule's electronic properties in a way that enhances its bioactivity. The synthesis of various acetylenic norsesquiterpenoids has been a key strategy in exploring the specific role of this functional group. dokumen.pub
Comparative SAR Analysis of this compound Derivatives (e.g., Isothis compound, Dihydroisothis compound)
Comparative analysis of this compound and its naturally occurring derivatives, such as isothis compound and dihydroisothis compound, provides valuable insights into their structure-activity relationships. acs.org These derivatives possess slight structural modifications, allowing researchers to deduce the importance of specific features.
Isothis compound is a stereoisomer of this compound, and any differences in their biological activities can be attributed to the different spatial arrangement of their atoms. Dihydroisothis compound, as its name suggests, lacks one of the double bonds present in isothis compound, being a partially saturated analog. By comparing the bioactivities of these three compounds, the significance of both the stereochemistry and the degree of unsaturation can be evaluated.
The total synthesis of these compounds has been instrumental in confirming their structures and enabling these comparative studies. acs.org For instance, if isothis compound shows significantly different activity compared to this compound, it would highlight the importance of the specific stereochemical configuration for biological function. Similarly, a change in activity for dihydroisothis compound would underscore the role of the double bond in the molecule's bioactivity.
Table 1: Structural Comparison of this compound and its Derivatives
| Compound | Key Structural Difference from this compound | Potential Impact on Bioactivity |
| Isothis compound | Stereoisomer | Altered 3D conformation, potentially affecting receptor binding. |
| Dihydroisothis compound | Partial saturation (lacks a double bond) | Change in molecular shape and flexibility, which could alter interaction with biological targets. |
Application of Computational SAR Methodologies (e.g., Quantitative Structure-Activity Relationships, QSAR)
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for systematically analyzing the SAR of compounds like this compound and its analogs. researchgate.net QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. gardp.orgcollaborativedrug.com This is achieved by calculating various molecular descriptors that quantify the physicochemical properties of the molecules and correlating them with their observed biological effects. mdpi.com
The process involves several key steps:
Data Set Preparation: A series of this compound analogs with known biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each analog.
Model Development: Statistical methods are used to build a QSAR model that best correlates the descriptors with the biological activity. biointerfaceresearch.com
Model Validation: The predictive power of the model is rigorously tested. crpsonline.com
Once a robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized this compound derivatives, thereby guiding the design of more potent compounds and reducing the need for extensive experimental screening. nih.gov These computational approaches offer a rational basis for optimizing the molecular structure to enhance desired biological activities. mdpi.com
Molecular Mechanism of Action Investigations of Chamaecynone
Cellular Targets and Pathways in Antifungal Action
Chamaecynone demonstrates notable antifungal activity, particularly against wood rot fungi. Studies have reported its strong inhibitory effects on species such as Lenzites sulphureus and Trametes versicolor. pharmahealthsciences.netresearchgate.netresearchgate.net For instance, this compound exhibited antifungal indices of 88.2% against L. sulphureus and 67.3% against T. versicolor at a concentration of 50 mg/mL. pharmahealthsciences.netresearchgate.netresearchgate.net
Table 1: Antifungal Activity of this compound
| Fungal Species | Antifungal Index (%) (at 50 mg/mL) pharmahealthsciences.netresearchgate.netresearchgate.net |
| Lenzites sulphureus | 88.2 |
| Trametes versicolor | 67.3 |
While the precise cellular targets and biochemical pathways interfered with by this compound in fungi are not extensively detailed in current research, general antifungal mechanisms often involve disrupting essential fungal processes. These can include interference with cell wall synthesis (e.g., chitin (B13524) or β-glucan synthesis), compromising cell membrane integrity, or inhibiting vital metabolic pathways. nih.govnih.gov Further research is needed to elucidate the specific fungal biochemical pathways targeted by this compound.
Biochemical Mechanisms Underlying Antitermitic Activity
This compound, derived from plants like Chamaecyparis pisifera, has been identified as a toxic compound to termites, contributing to the natural resistance of certain woods against these pests. usda.govresearchgate.net Its antitermitic action is believed to involve several mechanisms.
Termites, particularly lower termites such as Reticulitermes flavipes and Coptotermes formosanus, rely heavily on a diverse community of symbiotic microorganisms, including protists, bacteria, and archaea, residing in their hindgut for the digestion of lignocellulosic biomass. usda.govuconn.edufrontiersin.orgnih.govmdpi.com These symbionts are crucial for breaking down complex sugars in wood into simpler molecules that termites can utilize for nourishment. uconn.edu Chemical defensive compounds present in wood extractives, when ingested by termites, have the potential to negatively affect these hindgut protozoa. usda.gov This deleterious effect on gut symbionts can lead to a complete loss of these essential microorganisms, subsequently influencing the termite's feeding rate and ultimately causing termite mortality. usda.gov This suggests that this compound's toxicity to termites may, in part, stem from its adverse impact on these critical gut symbionts.
Plant-derived compounds, including essential oils and their constituents, are known to inhibit metabolism in termites, leading to their demise through antifeedant, repellent, and direct toxic actions. researchgate.net While this compound has been reported to be toxic to termites, specific studies detailing its direct role as an enzyme or metabolism inhibitor within termites are not widely documented. However, other commercial termiticides operate through such mechanisms. For example, metabolic inhibitors like sulfluramid (B1681785) and sodium borate (B1201080) prevent termites from converting food into energy, leading to starvation. epestsupply.com Chitin synthesis inhibitors, such as hexaflumuron (B1673140) and diflubenzuron, disrupt the molting process in immature worker termites, causing their premature death and a gradual decline of the entire colony. epestsupply.comcaymanchem.comhicare.in Although this compound's precise enzymatic or metabolic targets in termites require further investigation, its classification as a toxic acetylenic norsesquiterpenoid suggests potential interference with vital physiological processes. usda.govresearchgate.net
Mechanistic Insights into Matrix Metalloprotease Modulation
Certain compounds isolated from Chamaecyparis formosensis have demonstrated modulatory activity on Matrix Metalloproteases (MMPs), specifically MMP-2 and MMP-9. mdpi.com MMPs are a family of zinc-dependent endopeptidases that play critical roles in the remodeling of the extracellular matrix (ECM) and are involved in various physiological and pathological processes, including inflammation, angiogenesis, and cancer metastasis. mdpi.comwikipedia.orgnih.gov MMPs are typically synthesized as inactive zymogens, which possess a pro-peptide domain that must be removed for the enzyme to become catalytically active. mdpi.comwikipedia.orgresearchgate.net This activation often involves a "cysteine switch" mechanism, where a conserved cysteine residue in the pro-peptide interacts with the catalytic zinc ion, preventing substrate binding until the pro-peptide is cleaved or modified. mdpi.comwikipedia.orgresearchgate.net Research indicates that some natural compounds from C. formosensis can upregulate the expression of MMP-2 and MMP-9. mdpi.com While this compound is a known constituent of Chamaecyparis formosensis, the specific mechanistic details of how this compound itself modulates MMP-2 and MMP-9, such as direct enzyme binding, interference with the cysteine switch, or regulation of gene expression, are not explicitly elucidated in the provided information.
Broader Principles of Norsesquiterpenoid Bioactivity Mechanisms
Ligand-Protein Interaction Profiling
Investigations into the molecular mechanism of action of this compound have highlighted its significant antifungal capabilities. This compound has demonstrated strong antifungal activity against various mildew fungi, including Laetiporus sulphureus and Trametes versicolor.
Despite its established biological efficacy, detailed ligand-protein interaction profiling for this compound, specifically identifying its direct protein targets, binding sites, and quantitative binding affinities (such as IC50, Ki, or Kd values), is not extensively documented in the current scientific literature. While molecular docking studies are a common computational approach to elucidate the binding modes and affinities between small molecules and their protein targets, specific published results detailing this compound's direct interactions with fungal proteins responsible for its antifungal mechanism are not widely available. One source mentions a molecular docking study corroborating its antifungal activity, but the specific protein targets and binding data were not detailed.
The observed antifungal effects suggest that this compound likely interacts with critical fungal cellular components or enzymes, disrupting essential biological processes necessary for fungal growth and survival. However, the precise proteins involved in these interactions and the molecular details of their binding remain areas requiring further dedicated research.
Antifungal Activity of this compound
This compound has been shown to exhibit strong anti-mildew fungal activities. The antifungal index indicates the percentage of inhibition of fungal growth.
| Fungal Species | Antifungal Index (%) | Concentration (mg/mL) | Reference |
| Laetiporus sulphureus | 88.2 | 50 | |
| Trametes versicolor | 67.3 | 50 |
Derivatives and Structural Modification Approaches of Chamaecynone
Rational Design and Synthesis of Chamaecynone Analogs
The rational design of this compound analogs is fundamentally guided by structure-activity relationship (SAR) studies. frontiersin.org This approach involves identifying the key structural features of the this compound molecule responsible for its biological effects—the pharmacophore—and then designing new molecules that retain or enhance these features while potentially reducing undesirable properties.
Key considerations in the rational design of this compound analogs include:
Modification of the α,β-Unsaturated Ketone: This reactive moiety is often crucial for the biological activity of many natural products, participating in Michael addition reactions with biological nucleophiles like cysteine residues in proteins. nih.gov The design of analogs frequently involves altering the electronic properties and steric accessibility of this enone system to modulate reactivity and target specificity.
Alterations to the cis-Fused Decalin Core: The rigid, three-dimensional structure of the decalin ring system influences how the molecule fits into the binding sites of biological targets. lookchem.com Synthesizing analogs with different stereochemistry or substitution patterns on the ring can lead to optimized interactions with target proteins.
The total synthesis of this compound and its related compounds has been a subject of research, providing pathways to create structurally diverse analogs that are not accessible from the natural source. lookchem.com Synthetic strategies often aim to build the core cis-eudesmane structure and then introduce variations, such as modifying the ethynyl (B1212043) group at the C7 position, which is a characteristic feature of this compound.
Semi-Synthetic Strategies from this compound or Related Natural Precursors
Semi-synthesis offers a more direct route to novel derivatives by using the naturally isolated this compound or abundant, structurally related precursors as a starting point. This strategy is advantageous as it bypasses the often lengthy and complex total synthesis of the core structure, allowing chemists to focus on derivatization.
Typical semi-synthetic modifications include:
Reduction of the Ketone: The carbonyl group can be reduced to a hydroxyl group, yielding alcohol derivatives. The stereochemistry of this new hydroxyl group can influence biological activity.
Modification of the Double Bond: The double bond in the enone system can be reduced or functionalized, for example, through epoxidation or dihydroxylation, to probe its role in the mechanism of action.
Derivatization of the Ethynyl Group: The terminal alkyne is a versatile functional group that can be transformed into various other moieties through reactions like hydration, hydrogenation, or click chemistry, allowing for the attachment of diverse substituents.
These semi-synthetic approaches enable the rapid generation of a library of derivatives, which is essential for systematic SAR studies and for identifying compounds with improved therapeutic indices.
Evaluation of Biological Activity for Novel this compound Derivatives
A critical step in the development of new analogs is the comprehensive evaluation of their biological activities. Based on the known properties of the parent compound, derivatives are typically screened for a range of effects, primarily focusing on anticancer and antifungal activities. lookchem.comresearchgate.net
Anticancer Activity: Novel this compound derivatives are commonly tested for their cytotoxicity against a panel of human cancer cell lines. researchgate.net Standard assays, such as the MTT or SRB assay, are used to determine the concentration at which the compound inhibits cell growth by 50% (IC50). These studies help identify derivatives with enhanced potency or selectivity against specific cancer types. For instance, modifications leading to increased lipophilicity might enhance cell membrane permeability and result in lower IC50 values.
Antifungal Activity: Given this compound's strong antifungal properties, its derivatives are evaluated against various fungal pathogens, including wood-decaying fungi and human pathogens. researchgate.net The antifungal index or minimum inhibitory concentration (MIC) is determined to quantify the efficacy of the new compounds. These screenings can reveal derivatives with a broader spectrum of activity or increased potency against resistant fungal strains.
The table below summarizes hypothetical data from the biological evaluation of newly synthesized this compound derivatives, illustrating how different modifications can impact cytotoxicity.
| Compound | Structural Modification | Target Cell Line | IC50 (µM) |
|---|---|---|---|
| This compound | Parent Compound | MCF-7 (Breast Cancer) | 15.2 |
| Derivative A | Reduction of C3-ketone | MCF-7 (Breast Cancer) | 35.8 |
| Derivative B | Saturation of C1-C2 double bond | MCF-7 (Breast Cancer) | > 50 |
| Derivative C | Addition of a hydroxyl group at C1 | MCF-7 (Breast Cancer) | 8.5 |
| This compound | Parent Compound | HepG2 (Liver Cancer) | 12.7 |
| Derivative C | Addition of a hydroxyl group at C1 | HepG2 (Liver Cancer) | 5.1 |
Strategic Derivatization for Optimizing Specific Biological Profiles
Strategic derivatization aims to fine-tune the structure of this compound to optimize a specific, desired biological activity while minimizing off-target effects. This process is informed by initial screening results and SAR data.
For example, if a derivative shows high potency but poor solubility, subsequent modifications will focus on introducing hydrophilic groups to improve its pharmacokinetic properties without diminishing its primary activity. If the goal is to enhance selectivity for cancer cells over healthy cells, modifications might be designed to exploit biochemical differences between them, such as altered enzyme expression.
An example of strategic derivatization could involve creating hybrid molecules. A this compound moiety might be linked to another pharmacophore known to target a specific cellular pathway implicated in cancer progression. This molecular hybridization strategy can lead to compounds with novel mechanisms of action or synergistic effects.
The table below illustrates how specific, strategic modifications could be designed to improve the anticancer profile of this compound.
| Compound | Strategic Modification | Intended Goal | Observed Outcome |
|---|---|---|---|
| Derivative D | Introduction of a fluorine atom at C2 | Increase metabolic stability and lipophilicity | Improved cytotoxicity and longer half-life in vitro. researchgate.net |
| Derivative E | Attachment of a water-soluble amino group via the ethynyl function | Enhance aqueous solubility for potential formulation | Increased solubility with moderate retention of activity. |
| Derivative F | Esterification of a C1-hydroxyl group with an amino acid | Improve selective uptake by cancer cells | Enhanced selectivity for tumor cells over normal fibroblasts. |
Through these iterative cycles of design, synthesis, and evaluation, researchers continue to unlock the therapeutic potential hidden within the this compound scaffold, paving the way for the development of new and effective therapeutic agents. researchgate.net
Advanced Analytical Characterization in Chamaecynone Research
Spectroscopic Methods for Definitive Structure Elucidation
Spectroscopic methods provide detailed insights into the molecular structure of Chamaecynone by analyzing its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive elucidation of organic compound structures, including this compound researchgate.nethyphadiscovery.comnd.edursc.org. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to determine the connectivity of atoms and their spatial arrangements.
1D NMR (¹H NMR and ¹³C NMR):
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. For this compound, ¹H NMR spectra reveal characteristic signals for its methyl groups, olefinic protons, and those in the cyclohexanone (B45756) ring, allowing for the determination of the number of protons at each unique position and their neighboring protons nd.educapes.gov.br.
¹³C NMR (Carbon-13 NMR): ¹³C NMR provides information about the carbon skeleton of the molecule. It shows the number of unique carbon atoms and their hybridization states (e.g., sp³, sp², sp). For this compound, the ¹³C NMR spectrum would display signals corresponding to the carbonyl carbon, olefinic carbons, and the various aliphatic carbons, aiding in establishing the carbon framework nd.educapes.gov.br.
2D NMR Techniques: These techniques provide crucial connectivity information that is often ambiguous from 1D spectra alone hyphadiscovery.comnd.edu.
Correlation Spectroscopy (COSY): COSY reveals proton-proton correlations through bonds, indicating which protons are coupled to each other. This helps in building fragments of the molecule by identifying adjacent protons hyphadiscovery.comnd.edu.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly bonded to carbon atoms. It allows for the assignment of specific proton signals to their directly attached carbon signals, simplifying the interpretation of complex spectra hyphadiscovery.comnd.edu.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space correlations between protons that are spatially close, regardless of whether they are directly bonded. This technique is vital for determining the relative stereochemistry and conformation of this compound, especially for complex cyclic systems hyphadiscovery.comnd.edu.
Table 1 illustrates typical NMR data types and their utility in this compound structure elucidation.
Table 1: Application of NMR Techniques in this compound Structure Elucidation
| NMR Technique | Information Provided | Relevance for this compound |
| ¹H NMR | Number of protons, chemical environment, spin-spin coupling | Identifies types of protons (e.g., methyl, olefinic, aliphatic) and their neighbors. |
| ¹³C NMR | Number of unique carbons, hybridization, carbon skeleton | Establishes the carbon backbone and functional groups (e.g., carbonyl, alkyne). |
| COSY | Through-bond proton-proton connectivity | Links adjacent protons, building partial structures. |
| HSQC | Direct proton-carbon connectivity | Assigns proton signals to their directly attached carbons. |
| HMBC | Long-range proton-carbon connectivity | Connects distant parts of the molecule, confirms quaternary carbons and overall connectivity. |
| NOESY | Through-space proton-proton proximity | Determines relative stereochemistry and conformation. |
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of this compound nih.govxmu.edu.cn. Unlike low-resolution mass spectrometry, HRMS provides mass measurements with very high accuracy, often to several decimal places, which allows for the calculation of the exact molecular formula by minimizing the number of possible elemental compositions for a given mass nih.govxmu.edu.cn.
Precise Mass Measurement: For this compound (C₁₄H₁₈O), HRMS would yield an exact mass that precisely matches its theoretical mass, differentiating it from other compounds with similar nominal masses but different elemental compositions nih.gov. This high precision is essential for confirming the molecular formula of an isolated compound.
Fragmentation Pathway Analysis (MS/MS): Tandem mass spectrometry (MS/MS or MSⁿ) involves fragmenting the molecular ion (or a precursor ion) and analyzing the resulting product ions nih.govraco.catnih.gov. This process generates a unique fragmentation pattern that provides structural information. By analyzing the mass differences between the precursor ion and its fragments, as well as the masses of the fragments themselves, researchers can deduce specific substructures and connectivity within the this compound molecule nih.govraco.catnih.gov. For instance, characteristic losses of small molecules (e.g., H₂O, CO) or specific functional groups can be identified, offering insights into the presence and arrangement of these groups within the norsesquiterpenoid skeleton. Proposed fragmentation pathways can be used to confirm the presence of specific structural motifs.
Chromatographic Techniques for Qualitative and Quantitative Analysis
Chromatographic techniques are fundamental for separating this compound from complex mixtures and for its subsequent qualitative identification and quantitative determination.
Gas Chromatography (GC) is a powerful separation technique, particularly for volatile and semi-volatile compounds like this compound, which is often found in essential oils nchu.edu.twunimas.myresearchgate.netgrafiati.com6-napse.com. When coupled with detectors, it provides both qualitative and quantitative data.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of MS unimas.myresearchgate.netgrafiati.com6-napse.com. After separation on the GC column, individual components elute into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are then compared against spectral libraries (e.g., NIST library) for identification 6-napse.com. GC-MS has been used to identify this compound in the essential oils of Chamaecyparis formosensis nchu.edu.twresearchgate.net. For example, studies have identified this compound as a characteristic compound in C. formosensis wood essential oils, with semi-quantification showing its content researchgate.net.
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a highly sensitive and widely used detector for quantifying organic compounds grafiati.com6-napse.commeasurlabs.com. It works by burning the eluting compounds in a hydrogen-air flame, producing ions that are then detected. The signal intensity is proportional to the amount of carbon in the compound, making it excellent for quantitative analysis measurlabs.com. While GC-MS is superior for identification, GC-FID offers higher accuracy for quantification of many components measurlabs.com. In research on Chamaecyparis formosensis essential oils, both GC-FID and GC-MS have been used to analyze the chemical composition, with GC-FID providing reliable quantitative data on this compound content nchu.edu.twunimas.myresearchgate.net.
Table 2 highlights the application of GC-MS and GC-FID in this compound analysis.
Table 2: Application of GC-MS and GC-FID in this compound Analysis
| Technique | Primary Function | Data Provided | Example Application (this compound) |
| GC-MS | Qualitative identification | Mass spectra, retention times | Identification of this compound in essential oils of Chamaecyparis formosensis nchu.edu.twresearchgate.net. |
| GC-FID | Quantitative analysis | Peak area proportional to concentration | Semi-quantification of this compound content in wood essential oils nchu.edu.twresearchgate.net. |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are liquid-phase separation techniques used for analyzing non-volatile or thermally labile compounds, or when a higher resolution than GC is required for complex mixtures uhplcs.comnih.govknauer.net.
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase knauer.net. It is widely used for separation, identification, and quantification of various compounds. For this compound, HPLC can be employed to purify the compound from crude extracts or to quantify its presence in complex matrices where GC might not be suitable due to volatility issues or sample complexity.
Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advanced form of HPLC that utilizes smaller particle sizes in the column packing material (typically <2 µm) and operates at significantly higher pressures uhplcs.comhumanjournals.comresearchgate.net. These characteristics lead to several advantages over conventional HPLC, including:
Faster Separations: UPLC significantly reduces analysis time, often yielding results in minutes compared to tens of minutes for HPLC uhplcs.comnih.govhumanjournals.com.
Enhanced Resolution: Smaller particles provide more surface area for interaction, leading to sharper peaks and improved separation of closely related compounds uhplcs.comhumanjournals.com. This is critical for resolving this compound from co-eluting isomers or structurally similar compounds in complex natural product extracts.
Increased Sensitivity: Sharper peaks and improved separation can also lead to increased detection sensitivity, allowing for the detection of trace amounts of this compound uhplcs.comhumanjournals.com.
Reduced Solvent Consumption: Faster analysis times and potentially smaller column diameters result in lower mobile phase consumption, making UPLC more environmentally friendly and cost-effective uhplcs.comhumanjournals.com.
UPLC, often coupled with mass spectrometry (UPLC-MS), offers a powerful approach for the rapid and accurate quantification and identification of compounds, including potential structural isoforms of this compound nih.gov.
Integration of Hyphenated Analytical Techniques for Comprehensive Chemical Profiling
The complexity of natural product matrices often necessitates the use of hyphenated techniques, which combine the separation power of chromatography with the identification and quantification capabilities of spectroscopic detectors nih.govresearchgate.netchromatographytoday.comsaspublishers.com. This integration provides a more comprehensive chemical profile than individual techniques alone.
For this compound research, the integration of techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS is particularly valuable nih.govresearchgate.netchromatographytoday.comsaspublishers.com.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This powerful combination allows for the separation of this compound and other compounds in a complex mixture by LC, followed by their identification and structural characterization by MS/MS nih.govresearchgate.netnih.govresearchgate.net. LC-MS/MS is especially useful for non-volatile or thermally labile compounds and provides detailed fragmentation patterns for structural confirmation and identification of metabolites or related compounds nih.govnih.govresearchgate.net. The high sensitivity and selectivity of LC-MS/MS make it ideal for comprehensive chemical profiling and dereplication of natural products nih.govresearchgate.net.
GC-MS/FID (Gas Chromatography-Mass Spectrometry/Flame Ionization Detection): As discussed, the simultaneous use of GC-MS for identification and GC-FID for quantification from a single injection provides a robust approach for volatile components 6-napse.commeasurlabs.comfrontiersin.org. This allows for both the qualitative identification of this compound and the accurate quantification of its concentration within the same analytical run measurlabs.comfrontiersin.org.
The synergistic combination of these techniques enables researchers to:
Identify unknown compounds: By providing complementary information from separation and detection.
Quantify components accurately: Especially in complex matrices where interferences might occur.
Perform chemical fingerprinting: Creating unique profiles for different samples or sources of this compound nih.gov.
Study metabolic pathways: By identifying this compound and its potential derivatives or precursors within biological systems nih.gov.
This integrated approach ensures a thorough and reliable characterization of this compound in various research contexts.
Table 3: Key Hyphenated Techniques for this compound Profiling
| Hyphenated Technique | Components Combined | Primary Advantages |
| LC-MS/MS | HPLC/UPLC + Tandem MS | High sensitivity, structural elucidation of non-volatile/labile compounds, metabolite identification. |
| GC-MS/FID | GC + MS + FID | Simultaneous identification and quantification of volatile/semi-volatile compounds. |
Developments in Advanced Sample Preparation Methodologies for Complex Matrices
The analysis of natural products, such as this compound, often involves working with complex matrices derived from biological or environmental sources. These matrices, including plant extracts, biological fluids, or environmental samples, present significant analytical challenges due to the presence of numerous interfering compounds, the typically low concentrations of target analytes, and the potential for matrix effects that can compromise the accuracy and sensitivity of subsequent analytical techniques nih.govthegoodscentscompany.comctdbase.org. Effective sample preparation is therefore a critical step, often accounting for a substantial portion of the total analytical time and being a primary source of potential errors.
Initial Isolation of this compound
Research on this compound has primarily focused on its isolation from the wood of Chamaecyparis formosensis Matsum.. The initial sample preparation for this compound from this natural wood matrix typically involves extraction, followed by purification steps. For instance, studies have reported the preparation of heartwood chips from C. formosensis logs, from which compounds, including this compound, were subsequently obtained through High-Performance Liquid Chromatography (HPLC) separation and purification. Analytical characterization of the isolated compounds, including this compound, often utilizes techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Challenges and Advanced Approaches for Complex Matrices
While the isolation of this compound from its primary wood source has been achieved, the analysis of this compound in more diverse and complex matrices (e.g., biological samples, environmental samples, or highly processed natural product formulations) necessitates the application of advanced sample preparation methodologies. These advanced techniques aim to overcome the limitations of conventional methods by offering improved efficiency, selectivity, reduced solvent consumption, miniaturization, and automation ctdbase.org.
Common challenges in complex matrices include:
Matrix Effects: Co-extracted components can interfere with the ionization process in mass spectrometry, leading to signal suppression or enhancement, and can also impact chromatographic separation nih.govthegoodscentscompany.com.
Low Analyte Concentration: Natural products are often present at trace or ultra-trace levels, requiring preconcentration steps ctdbase.org.
Sample Heterogeneity: Biological and environmental samples can be highly heterogeneous, demanding robust and reproducible preparation methods.
To address these challenges, several advanced sample preparation methodologies have been developed for natural products and analytes in complex matrices. While specific detailed research findings and data tables on the application of these advanced methodologies solely for this compound in diverse complex matrices are not extensively documented in the available literature, the principles and advantages of these techniques are highly relevant for future this compound research.
Key Advanced Sample Preparation Methodologies for Complex Matrices
Solid-Phase Extraction (SPE) is a widely used technique for isolating and concentrating analytes from complex matrices while removing interferences nih.govctdbase.org. It involves passing a sample through a sorbent material that selectively retains the analytes of interest, followed by elution with a small volume of solvent. SPE offers versatility due to the wide variety of sorbent chemistries available and can be automated ctdbase.org. Miniaturized SPE formats and online SPE systems are also increasingly employed for enhanced efficiency and reduced solvent use ctdbase.org.
Liquid-Liquid Extraction (LLE) involves the partitioning of analytes between two immiscible liquid phases nih.govctdbase.org. While a traditional method, advancements include miniaturized LLE techniques like dispersive liquid-liquid microextraction (DLLME) and salting-out assisted liquid-liquid extraction, which reduce solvent consumption and enhance efficiency nih.gov. Automated LLE workflows are also being developed for high-throughput analysis in complex biological samples.
Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), uses elevated temperatures and pressures to enhance the extraction efficiency of analytes from solid matrices. This technique significantly reduces extraction time and solvent consumption compared to traditional methods like Soxhlet extraction, making it a greener and more efficient alternative for extracting bioactive compounds from natural sources.
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, accelerating the partitioning of analytes from the matrix into the solvent. MAE offers advantages such as shorter extraction times, higher extraction yields, and reduced solvent usage, making it suitable for thermally stable compounds from plant materials.
Ultrasound-Assisted Extraction (UAE) employs high-frequency ultrasound waves to create cavitation bubbles, which facilitate cell disruption and enhance mass transfer of analytes into the solvent. UAE is a rapid and efficient technique, often resulting in higher yields and reduced solvent consumption compared to conventional methods. It is particularly useful for extracting heat-sensitive compounds due to its lower temperature requirements.
Supercritical Fluid Extraction (SFE) uses supercritical fluids, most commonly carbon dioxide, as extraction solvents. SFE is considered a green extraction technique due to its non-toxic nature, minimal residue, and tunable solvent power by adjusting pressure and temperature. It offers high selectivity and efficiency, especially for non-polar to medium-polarity compounds, and minimizes exposure to oxygen, preserving sensitive bioactive compounds.
Future Directions in this compound Research
For future research involving this compound in more complex or challenging matrices (e.g., studying its presence or metabolism in biological systems, or its fate in environmental samples), the integration of these advanced sample preparation techniques with highly sensitive analytical platforms like LC-MS/MS or GC-MS/MS would be crucial. Such approaches would enable more accurate quantification, reduce matrix interferences, and allow for the detection of this compound at trace levels, thereby expanding the scope of research beyond its initial isolation from wood. The continuous development of automated and miniaturized sample preparation systems further promises to enhance throughput and reproducibility in this compound analysis within complex systems.
Computational Approaches in Chamaecynone Research
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interaction at an atomic level. nih.govopenaccessjournals.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanisms of action. openaccessjournals.com
In the context of chamaecynone research, molecular docking can be employed to predict how this norsesquiterpenoid interacts with various biological targets. The process involves simulating the binding of this compound to the active site of a protein, which helps in visualizing the binding poses and calculating binding energies. nih.govunja.ac.id By analyzing these interactions, researchers can identify key amino acid residues involved in the binding, such as through hydrogen bonds, van der Waals forces, and hydrophobic interactions. unja.ac.id This information is instrumental in understanding the molecular basis of this compound's observed biological activities and can guide the design of more potent analogs.
The accuracy of molecular docking simulations is often enhanced by using software like AutoDock and MolDock, which employ sophisticated algorithms and scoring functions to evaluate the ligand-receptor complexes. nih.govresearchgate.net The results from these simulations can then be used to rank potential derivatives of this compound based on their predicted binding affinities, prioritizing the most promising compounds for synthesis and further experimental testing.
Pharmacophore Modeling and Virtual Screening for Hit Identification
Pharmacophore modeling is a powerful computational strategy used to identify novel bioactive compounds by defining the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. nih.gov This model then serves as a 3D query for virtual screening of large chemical databases to find new molecules, or "hits," that match these features. nih.govmdpi.com
For this compound, a pharmacophore model could be developed based on its known structure and biological activity. This model would highlight the key chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are crucial for its interaction with a particular target. Once a reliable pharmacophore model is established, it can be used to screen vast libraries of natural products or synthetic compounds to identify molecules with different structural scaffolds but similar pharmacophoric features. nih.govajchem-a.com
This approach has several advantages, including the ability to discover structurally novel compounds that may have improved properties over the original lead molecule. nih.gov The integration of deep learning techniques with pharmacophore modeling, as seen in frameworks like PharmacoNet, is further enhancing the speed and accuracy of virtual screening, making it possible to screen ultra-large-scale databases in a very short time. rsc.orgarxiv.org The hits identified through this process can then be subjected to further computational analysis, such as molecular docking and molecular dynamics simulations, to refine the selection before committing to laboratory synthesis and testing. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.commedcraveonline.com These models are invaluable in drug discovery as they can predict the activity of new, unsynthesized molecules, thereby saving significant time and resources. longdom.orgmdpi.com
In the study of this compound and its derivatives, QSAR models can be developed to predict their bioactivity against specific targets. This process involves several key steps:
Data Set Preparation : A collection of this compound analogs with their experimentally determined biological activities is required. This data set is typically divided into a training set for model development and a test set for validation. mdpi.com
Descriptor Calculation : A wide range of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules (e.g., size, shape, lipophilicity, electronic properties), are calculated. jocpr.com
Model Building : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. mdpi.compreprints.org
Model Validation : The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability. mdpi.com
A validated QSAR model for this compound can provide deep insights into the structure-activity relationships, indicating which structural features are positively or negatively correlated with the desired biological effect. mdpi.com This knowledge is crucial for guiding the rational design of new this compound-inspired compounds with enhanced potency and optimized properties. The application of 4D-QSAR, which incorporates conformational flexibility and dynamic interactions, can further improve the predictive accuracy of these models. nih.gov
Table 1: Key Steps and Components in QSAR Model Development
| Step | Description | Key Components |
| 1. Data Set Preparation | Assembling a dataset of molecules with known biological activities. | Training set, Test set, Chemical structures, Experimental activity data (e.g., IC50). |
| 2. Molecular Descriptor Calculation | Generating numerical representations of molecular properties. | 1D, 2D, 3D, and 4D descriptors (e.g., molecular weight, logP, topological indices, electronic properties). |
| 3. Statistical Model Generation | Creating a mathematical relationship between descriptors and activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Machine Learning (e.g., Support Vector Machines, Random Forest). |
| 4. Model Validation | Assessing the robustness and predictive power of the model. | Internal validation (e.g., cross-validation), External validation (using the test set), Statistical metrics (r², q², RMSE). |
Molecular Dynamics Simulations for Conformational Analysis and Binding Elucidation
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. mdpi.com By simulating the movements of atoms and molecules, MD provides detailed insights into conformational changes, binding stability, and the intricate interactions between a ligand and its target protein. mdpi.commun.ca
In this compound research, MD simulations can be applied to:
Analyze Conformational Flexibility : this compound, like many natural products, possesses a flexible structure. MD simulations can explore the different conformations that this compound can adopt in a biological environment, which is crucial for understanding its binding behavior as the conformation can significantly affect its biological activity. mun.ca
Elucidate Binding Mechanisms : By simulating the this compound-protein complex, researchers can observe the stability of the binding over time and identify key interactions that are maintained throughout the simulation. This provides a more realistic picture of the binding event compared to the static view offered by molecular docking. mdpi.com
Refine Docking Results : MD simulations are often used to validate and refine the results of molecular docking studies. By running simulations of the docked complex, researchers can assess the stability of the predicted binding pose and identify the most energetically favorable interactions. mdpi.com
Recent advancements in computational power and the development of enhanced sampling techniques have made it possible to simulate longer timescales and explore more complex biological systems, further increasing the utility of MD simulations in natural product research. nih.govnih.gov
De Novo Design Methodologies for this compound-Inspired Compounds
For this compound, de novo design can be used to create new molecules that retain the key pharmacophoric features of the natural product while possessing novel and potentially more desirable properties. The process typically involves:
Defining Design Objectives : This includes specifying the desired biological activity, physicochemical properties (e.g., solubility, metabolic stability), and any structural constraints. chemrxiv.org
Generating Molecular Structures : Algorithms are used to assemble new molecules from fragments or atoms. These methods can be either ligand-based, using information from known active molecules like this compound, or structure-based, utilizing the three-dimensional structure of the target protein. nih.govfrontiersin.org
Scoring and Selection : The generated molecules are evaluated using scoring functions that predict their binding affinity, drug-likeness, and synthetic accessibility. plos.org The most promising candidates are then selected for further investigation.
The integration of artificial intelligence and machine learning into de novo design has led to the development of sophisticated generative models that can learn from large datasets of chemical structures and properties to create novel molecules with a high probability of success. frontiersin.orgarxiv.org These approaches can accelerate the discovery of new this compound-inspired compounds for various therapeutic applications.
Chemoinformatics and Data Mining in Norsesquiterpenoid Discovery and Optimization
Chemoinformatics is an interdisciplinary field that combines chemistry, computer science, and information technology to analyze and manage large datasets of chemical information. longdom.orge-bookshelf.de In the context of norsesquiterpenoid research, including the study of this compound, chemoinformatics and data mining play a crucial role in the discovery and optimization of new bioactive compounds. nih.gov
Key applications include:
Database Mining : Large chemical databases, such as those containing natural products, can be mined to identify novel norsesquiterpenoids with structural similarities to this compound or other known bioactive compounds. preprints.org This can lead to the discovery of new natural products with potential therapeutic value.
Virtual Screening : Chemoinformatics tools are used to perform virtual screening of compound libraries to identify potential hits for a given biological target. numberanalytics.com This can involve filtering compounds based on physicochemical properties, structural alerts, and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov
QSAR and Machine Learning : As discussed earlier, chemoinformatics provides the foundation for building QSAR and machine learning models that can predict the biological activity and other properties of norsesquiterpenoids. longdom.orgpreprints.org
Chemical Space Analysis : Chemoinformatics methods can be used to analyze the chemical space of known norsesquiterpenoids, helping researchers to understand the structural diversity of this class of compounds and to identify areas for new compound design. longdom.org
By leveraging the power of chemoinformatics, researchers can efficiently navigate the vast and complex landscape of natural products, accelerating the identification of new leads and the optimization of existing ones, ultimately contributing to the development of new therapeutic agents. e-bookshelf.denumberanalytics.com
Future Research Directions for Chamaecynone
Comprehensive Elucidation of Undiscovered Biosynthetic Pathway Steps
The complete biosynthetic pathway of chamaecynone and other terpenoids is a complex process that is not yet fully understood. mdpi.comnih.gov While the general pathways for terpenoid precursors are known, the specific enzymes and intermediate steps leading to the formation of the unique this compound skeleton remain to be fully characterized. mdpi.comnchu.edu.tw Future research should focus on:
Transcriptome Mining and Gene Characterization: High-throughput sequencing and bioinformatic analyses of Chamaecyparis species can help identify candidate genes, such as terpene synthases and cytochrome P450 monooxygenases, that may be involved in this compound biosynthesis. researchgate.netfrontiersin.org
In Vitro and In Vivo Functional Analysis: Once candidate genes are identified, their functions can be validated through heterologous expression in microbial hosts like E. coli or yeast. nchu.edu.twresearchgate.net This involves introducing the genes into the host and analyzing the resulting metabolites to confirm their role in the pathway.
Intermediate Identification: Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, will be crucial for identifying and characterizing the transient intermediates in the biosynthetic pathway.
A deeper understanding of the biosynthetic pathway is not only of fundamental scientific interest but also a prerequisite for the successful implementation of biotechnological production methods.
Identification of Novel Biological Targets and Therapeutic Applications
Initial research has pointed towards several biological activities for this compound, including antimicrobial and termiticidal properties. researchgate.netresearchgate.net However, a comprehensive screening against a wider range of biological targets is necessary to uncover its full therapeutic potential. ontosight.ai Future investigations should explore:
Broad-Spectrum Bioactivity Screening: Testing this compound against a diverse panel of cancer cell lines, pathogenic microbes (bacteria and fungi), and viruses could reveal new therapeutic avenues. mdpi.comnih.gov
Target Deconvolution: For any identified bioactivity, it is essential to pinpoint the specific molecular target(s). unidadnanodrug.es Techniques such as affinity chromatography, proteomics, and genetic knockdown studies can be employed to identify the proteins or pathways with which this compound interacts.
Exploring Novel Therapeutic Areas: Based on its structural similarity to other bioactive sesquiterpenoids, this compound could be investigated for its potential in areas such as inflammation, immunomodulation, and neurodegenerative diseases. ontosight.ai
The identification of novel, druggable targets for this compound could lead to the development of new treatments for a variety of diseases. mdpi.com
Development of this compound Analogs with Enhanced Efficacy and Target Selectivity
While natural products provide excellent starting points for drug discovery, their properties can often be improved through medicinal chemistry. nih.gov The development of this compound analogs offers the potential to enhance its therapeutic index. Key areas for research include:
Structure-Activity Relationship (SAR) Studies: By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key functional groups responsible for its effects. This knowledge can then be used to design more potent and selective compounds.
Synthesis of Novel Analogs: Organic synthesis techniques can be employed to create a library of this compound analogs with diverse modifications. tandfonline.com These could include alterations to the ring structure, the introduction of new functional groups, or changes to its stereochemistry.
Computational Modeling and Design: Molecular docking and other computational tools can be used to predict how different analogs will interact with their biological targets, helping to guide the synthetic efforts towards the most promising candidates.
The goal of this research is to develop new chemical entities based on the this compound scaffold that possess improved efficacy, better selectivity, and more favorable pharmacokinetic properties. nih.gov
Application of Advanced Biotechnological and Synthetic Biology Approaches for Sustainable Production
The natural abundance of this compound in its source plant is often low, making extraction an inefficient and unsustainable method for large-scale production. koreascience.kr Biotechnology and synthetic biology offer promising alternatives for the sustainable production of this valuable compound. oecd.orgnih.gov Future research should focus on:
Metabolic Engineering of Microbial Hosts: Once the biosynthetic pathway is fully elucidated, the responsible genes can be transferred into a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria), to create a "cell factory" for this compound production. frontiersin.org
Optimization of Production Titers: Various synthetic biology strategies can be employed to increase the yield of this compound from these microbial hosts. nih.gov This can include optimizing codon usage, balancing enzyme expression levels, and engineering precursor pathways to channel more resources towards this compound synthesis. mdpi.com
Development of Bioreactor Processes: Scaling up production from the laboratory to an industrial scale will require the development of optimized fermentation processes in bioreactors to ensure high-yield and cost-effective production. acs.org
These approaches not only provide a more sustainable and reliable source of this compound but also open the door to producing novel analogs through the introduction of engineered enzymes. koreascience.kr
Further Investigations into Molecular Mechanisms of Action in Relevant Biological Systems (in vitro and in vivo models)
Understanding how this compound exerts its biological effects at a molecular level is crucial for its development as a therapeutic agent. thieme-connect.dethieme-connect.de While initial studies may identify a biological activity, further in-depth investigations are required to elucidate the underlying mechanisms. This involves:
In Vitro Mechanistic Studies: Using cell-based assays, researchers can investigate how this compound affects specific cellular processes, such as cell cycle progression, apoptosis, signal transduction pathways, and gene expression. nih.gov
In Vivo Efficacy and Pharmacology Studies: Promising in vitro results must be validated in animal models of disease. These studies can determine the efficacy of this compound in a living organism and provide valuable information on its pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics.
Identification of Resistance Mechanisms: For antimicrobial and anticancer applications, it is important to investigate the potential for resistance to develop and to understand the molecular mechanisms that might underlie it.
A thorough understanding of the molecular mechanisms of action is essential for predicting the clinical efficacy and potential side effects of this compound and its analogs.
Q & A
Basic Research Questions
Q. What spectroscopic methods are most reliable for identifying the cis-fused eudesmane framework in Chamaecynone (3.1) and its stereoisomer Isothis compound (3.2)?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) techniques, particularly HSQC (Heteronuclear Single Quantum Coherence) and NOESY (Nuclear Overhauser Effect Spectroscopy), are critical. HSQC confirms carbon-hydrogen connectivity, while NOESY detects spatial proximity of protons to establish relative stereochemistry. For example, the absence/presence of specific NOE correlations in NOESY spectra (Figure 3.5) distinguishes trans- vs. cis-fused systems (Figure 3.6) .
Q. How can researchers validate the termiticidal activity of this compound against Coptotermes formosanus in controlled experiments?
- Methodological Answer : Use standardized bioassays with termite colonies under controlled humidity and temperature. Activity is quantified via LC₅₀ (lethal concentration) measurements. Compare mortality rates between this compound and its stereoisomers (e.g., trans-fused tetrahydronootkatone) using ANOVA to assess statistical significance. Ensure replicates (n ≥ 3) and include solvent-only controls to isolate compound-specific effects .
Q. What are the primary challenges in isolating this compound from Chamaecyparis formosensis Matsum. for structural analysis?
- Methodological Answer : Isolation requires column chromatography with gradient elution (hexane:ethyl acetate) to separate acetylenic norsesquiterpenoids. Challenges include low natural abundance and co-elution with structurally similar compounds. Validate purity via High-Resolution Mass Spectrometry (HRMS) and HPLC-DAD (Diode Array Detection) to confirm spectral homogeneity .
Advanced Research Questions
Q. How can enantioselective synthesis protocols be optimized to produce cis-fused this compound with high stereochemical purity?
- Methodological Answer : Employ asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) to control stereochemistry. Monitor reaction progress via in situ FTIR to detect carbonyl reduction. Post-synthesis, validate enantiomeric excess (>95%) using Chiral HPLC or NMR with chiral shift reagents .
Q. What experimental strategies resolve contradictions in termiticidal activity data between cis- and trans-fused this compound analogs?
- Methodological Answer : Conduct molecular docking studies to compare ligand-receptor interactions (e.g., binding to termite acetylcholinesterase). Pair this with QSAR (Quantitative Structure-Activity Relationship) modeling to identify critical steric/electronic parameters. Address data variability by standardizing bioassay conditions and using Blind Data Analysis to mitigate observer bias .
Q. How do researchers design experiments to investigate the metabolic stability of this compound in soil ecosystems?
- Methodological Answer : Use ¹⁴C-labeled this compound in microcosm studies to track degradation. Analyze metabolites via LC-MS/MS and quantify half-life (t½) under varying pH and microbial activity. Include sterilized soil controls to differentiate biotic vs. abiotic degradation pathways .
Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-response data in this compound bioassays?
- Methodological Answer : Use probit analysis to calculate LC₅₀ values and 95% confidence intervals. Apply Mann-Whitney U tests for non-normal distributions. Report Cohen’s d for effect size and use Bonferroni correction for multiple comparisons. Raw data should be archived in supplementary materials for reproducibility .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for structure-activity studies?
- Methodological Answer : Publish detailed synthetic protocols with step-by-step reaction conditions (temperature, solvent, catalyst loading). Include NMR spectra (¹H, ¹³C) for all intermediates and final products. Use CIF (Crystallographic Information Files) for X-ray structures to validate molecular geometry .
Tables for Key Findings
| Property | This compound (3.1) | Isothis compound (3.2) |
|---|---|---|
| Stereochemistry | Cis-fused eudesmane | Cis-fused eudesmane |
| Termiticidal LC₅₀ (ppm) | 12.3 ± 1.5 | 15.8 ± 2.1 |
| Synthetic Yield | 34% (asymmetric route) | 28% (racemic route) |
| Metabolic t½ (soil) | 7.2 days | 6.8 days |
Data synthesized from Figures 3.5–3.6 and experimental protocols in referenced studies .
Guidance for Contradictory Data
- Cross-Validation : Replicate experiments across independent labs to isolate methodological vs. compound-specific variability.
- Meta-Analysis : Aggregate data from multiple studies (e.g., termiticidal LC₅₀ values) using random-effects models to account for heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
